Elesclomol Sodium Clinical Benefit Stratified by Baseline LDH: A Predictive Biomarker Not Applicable to Other Copper Ionophores
In the Phase III SYMMETRY trial (NCT00522834), elesclomol sodium combined with paclitaxel demonstrated statistically significant improvement in median progression-free survival (PFS) specifically in patients with normal baseline LDH levels, while no benefit was observed in the unselected population [1]. This LDH-stratified efficacy pattern has not been reported for other copper ionophores such as disulfiram, providing a unique patient selection criterion exclusive to elesclomol [2].
| Evidence Dimension | Median progression-free survival (PFS) improvement in metastatic melanoma |
|---|---|
| Target Compound Data | Statistically significant increase in median PFS for patients with normal baseline LDH (specific magnitude derived from prospectively defined subgroup analysis) |
| Comparator Or Baseline | Paclitaxel alone (control arm); unselected patient population (HR=0.89, p=0.23, no significant improvement) |
| Quantified Difference | Statistically significant PFS improvement in normal-LDH subgroup vs. no significant improvement in unselected population (HR=0.89) |
| Conditions | Randomized, double-blind, Phase III trial; n=651 patients with stage IV chemotherapy-naive metastatic melanoma; elesclomol 213 mg/m² plus paclitaxel 80 mg/m² weekly for 3 weeks of 4-week cycle |
Why This Matters
LDH stratification provides a validated patient selection biomarker for elesclomol-containing regimens—a differentiation feature absent from disulfiram and other copper ionophores, directly impacting clinical trial design and therapeutic procurement decisions.
- [1] O'Day SJ, et al. Final results of phase III SYMMETRY study: randomized, double-blind trial of elesclomol plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma. J Clin Oncol. 2013;31(9):1211-1218. doi:10.1200/JCO.2012.44.5585. PMID: 23401447. View Source
- [2] ClinicalTrials.gov. NCT00522834: Elesclomol (STA-4783) With Paclitaxel Versus Paclitaxel Alone in Melanoma (SYMMETRY). Accessed 2026. View Source
